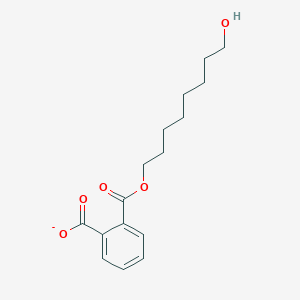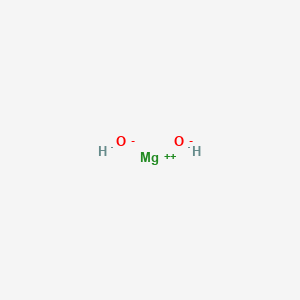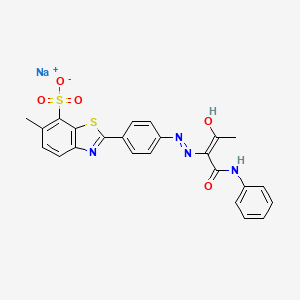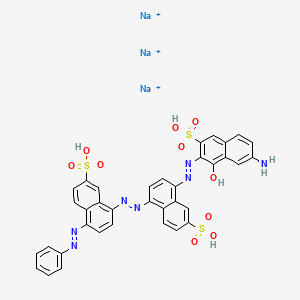
5-FG 488, SE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quaternary seleno-gallates containing rare-earth metals and sodium cations, such as NaLnGa4Se8 (Ln = La, Ce, Nd), through a solid-state route, highlights the intricate process of forming these compounds. The stoichiometric combination of sodium polyselenides, rare-earth metal, Ga2Se3, and Se or elemental Ga, in place of Ga2Se3, is critical for their formation (Choudhury & Dorhout, 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by layers of GaSe4 tetrahedra joined by corner- and edge-sharing, with alkali-metal cations and trivalent rare-earth metal cations occupying square antiprismatic sites between the layers. This structural arrangement is indicative of their complex molecular architecture and the significant role of selenium in their formation.
Chemical Reactions and Properties
Chemical reactions involving these compounds are diverse, including the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally characterized by single-crystal X-ray analysis and exhibit planar molecular structures with a herringbone arrangement, elucidating their physicochemical properties through cyclic voltammetry (CV) and UV-vis spectra (Takimiya et al., 2005).
Physical Properties Analysis
The optical properties of compounds like NaLnGa4Se8 demonstrate significant insights into their physical characteristics, with band gaps ranging from 2.65 to 2.73 eV, narrower than their thio-analogues. This reduction in band gap is attributed to the shift of the valence band to higher energy due to the involvement of higher energy Se orbitals (Choudhury & Dorhout, 2008).
Chemical Properties Analysis
The chemical properties of these compounds are further highlighted by their reactivity and the formation of discrete CuI8 cubic clusters with diselenophosphate ligands. The coordination pattern and the observed Cu-Cl distances provide insight into the chemical behavior and the potential applications of these clusters in various chemical reactions (Liu et al., 2003).
科学的研究の応用
Dynamic Unstructured Technology (DUT) in Aerospace : Luo (1999) discusses DUT's potential in simulating unsteady flows around relative-moving bodies, beneficial in aerospace applications such as transonic and hypersonic flows, particularly during the staging of a hypersonic vehicle. This technology offers significant CPU time savings and improved solution accuracy in engineering applications where highly stretched viscous-type meshes are needed (Luo, 1999).
Microwave Radar Mounting System for Helicopters : Pavlikov et al. (2023) describe the development of a three-dimensional parametric model of a radar mounting system for helicopters, focusing on analytical geometry methods and scanning of three-dimensional objects. This research is significant in enhancing the capability of helicopters to carry additional equipment like microwave radars (Pavlikov et al., 2023).
Design and Development of Remotely Operated Vehicle (ROV) for Scientific Research : Vedachalam et al. (2015) detail the development of the PROVe 500, an ROV designed for scientific research in shallow waters and Polar Regions. This vehicle, equipped with various navigation and communication systems, highlights the importance of ROVs in marine and polar research (Vedachalam et al., 2015).
Interparticle Coupling in Nanoparticles for Sensing and Catalysis : Ghosh and Pal (2007) explore the surface plasmon resonance of gold nanoparticles, with applications in sensing and catalysis. Their research emphasizes the role of interparticle coupling in enhancing the functionality of nanoparticles (Ghosh & Pal, 2007).
Aerospace Engineering and Scramjet Engine Analysis : White, Drummond, and Mahaputra Kumar (1987) discuss the application of computational fluid dynamics in the design and analysis of scramjet engines, an essential component in aerospace engineering for high-speed aircraft and missiles (White, Drummond, & Mahaputra Kumar, 1987).
作用機序
Target of Action
5-FG 488, SE, also known as Oregon Green 488 Succinimidyl Ester, is a fluorinated fluorescein agent. It is primarily used in biological experiments where fluorescein is covalently attached to materials such as peptides, proteins (especially antibodies), nucleotides, oligonucleotides, drugs, hormones, lipids, and other biomolecules .
Mode of Action
The compound interacts with its targets through covalent bonding. The NHS ester group in the compound reacts with primary amines (R-NH2) present in proteins, peptides, and amine-modified oligonucleotides . This reaction results in the formation of stable amide bonds, attaching the fluorescent dye to the target molecule .
Result of Action
The primary result of the action of this compound is the successful labeling of target molecules with the fluorescent dye . This allows for the visualization and tracking of these molecules in various biological contexts, such as imaging and flow cytometry . The compound generates stable signals, demonstrating water solubility and pH insensitivity (pH 4 - pH 10) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically dissolved in high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and reacts at room temperature in 0.1–0.2 M sodium bicarbonate buffer (pH 8.3) for about 1 hour . The compound should be stored in a cool, dry, well-ventilated, dark warehouse . The compound’s fluorescence is excited at 488 nm, making it ideally suited for the 488 nm laser line .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '5-FG 488, SE' involves the reaction of a fluorophore with a succinimidyl ester derivative.", "Starting Materials": [ "Fluorophore", "Succinimidyl ester derivative" ], "Reaction": [ "The fluorophore is first activated by reacting it with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "The activated fluorophore is then reacted with the succinimidyl ester derivative in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).", "The reaction mixture is then purified using column chromatography or HPLC to obtain the final product, '5-FG 488, SE'." ] } | |
CAS番号 |
198139-51-4 |
分子式 |
C25H13F2NO9 |
分子量 |
509.38 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)


![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)

